molecular formula C22H18FN5O3S B2584149 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 536981-94-9

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2584149
CAS No.: 536981-94-9
M. Wt: 451.48
InChI Key: NJKHUZHGSRIRFO-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenylmethylsulfanyl group: This step may involve nucleophilic substitution reactions using thiol reagents.

    Attachment of the 4-nitrophenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKHUZHGSRIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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